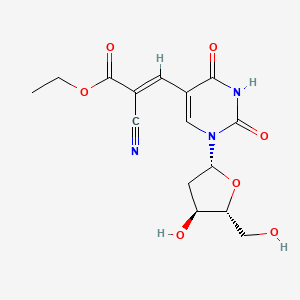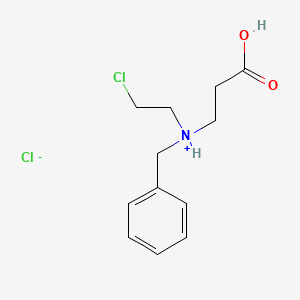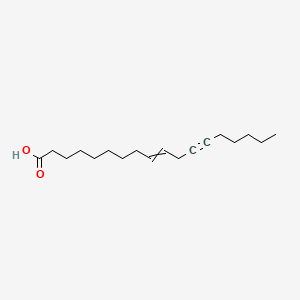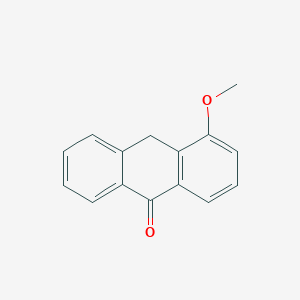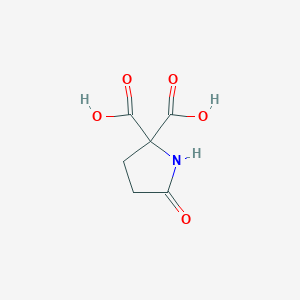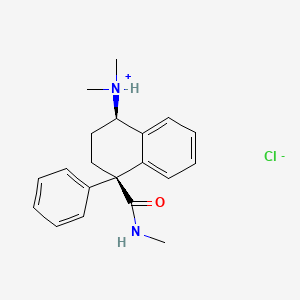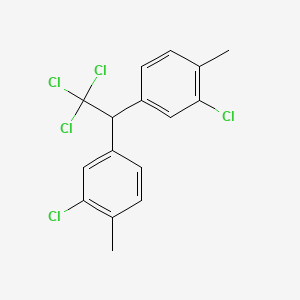
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- typically involves multi-step organic reactions. The process may start with the chlorination of ethane, followed by the introduction of m-chloro-p-tolyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic ketones.
Reduction: Reduction reactions may yield dechlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.
Major Products Formed
The major products formed from these reactions include chlorinated aromatic ketones, dechlorinated ethane derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ETHANE, 2,2-BIS(p-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-
- ETHANE, 2,2-BIS(m-BROMO-p-TOLYL)-1,1,1-TRICHLORO-
- ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TETRACHLORO-
Uniqueness
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63938-32-9 |
|---|---|
Fórmula molecular |
C16H13Cl5 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-4-[2,2,2-trichloro-1-(3-chloro-4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H13Cl5/c1-9-3-5-11(7-13(9)17)15(16(19,20)21)12-6-4-10(2)14(18)8-12/h3-8,15H,1-2H3 |
Clave InChI |
KVTQUBPHWFLVOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)Cl)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
